Theasapogenol E Exhibits HMGB1-Selective Anti-Inflammatory Activity Distinct from Broad-Spectrum Camelliagenin A in DAMPs/PAMPs Cellular Models
In a comparative study of five tea sapogenins isolated and hydrolyzed from Camellia oleifera seed pomace, Theasapogenol E (compound d) demonstrated selective inhibition of HMGB1-induced inflammation, whereas Camelliagenin A (compound b) exhibited broad-spectrum inhibition against both LPS- and HMGB1-induced inflammatory responses [1]. Theasapogenol E's selectivity was further shared with metabolites a3 and a6, defining a distinct anti-inflammatory signature characterized by targeting of endogenous damage-associated molecular patterns (DAMPs) over pathogen-associated molecular patterns (PAMPs) [1].
| Evidence Dimension | Inflammatory pathway targeting selectivity |
|---|---|
| Target Compound Data | Selective inhibition of HMGB1-induced inflammation only; no significant effect on LPS-induced inflammation |
| Comparator Or Baseline | Camelliagenin A (compound b): Significant inhibitory effect on both LPS-induced and HMGB1-induced inflammation, surpassing the efficacy of carbenoxolone (standard anti-inflammatory agent) |
| Quantified Difference | Theasapogenol E targets exclusively the DAMPs-mediated (HMGB1) pathway, whereas Camelliagenin A acts broadly on both PAMPs (LPS) and DAMPs (HMGB1) pathways |
| Conditions | Pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)-mediated cellular inflammation models using lipopolysaccharide (LPS) and high-mobility group box 1 (HMGB1) as inducers |
Why This Matters
This pathway selectivity determines suitability for sterile inflammation models (e.g., trauma, ischemia-reperfusion) versus infection-driven inflammation models, enabling precise experimental design based on the desired mechanistic scope.
- [1] Shen, P., et al. (2024). Isolation and microbial transformation of tea sapogenin from seed pomace of Camellia oleifera with anti-inflammatory effects. Chinese Journal of Natural Medicines, 22(3), 280-288. View Source
